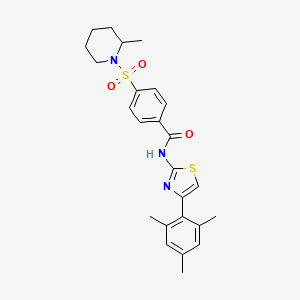

N-(4-mesitylthiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide

Description

N-(4-mesitylthiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide is a synthetic organic compound that belongs to the class of thiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Properties

IUPAC Name |

4-(2-methylpiperidin-1-yl)sulfonyl-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N3O3S2/c1-16-13-17(2)23(18(3)14-16)22-15-32-25(26-22)27-24(29)20-8-10-21(11-9-20)33(30,31)28-12-6-5-7-19(28)4/h8-11,13-15,19H,5-7,12H2,1-4H3,(H,26,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMAFWYIONLNXHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=C(C=C(C=C4C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-mesitylthiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide typically involves multi-step organic reactions. The process may start with the preparation of the thiazole ring, followed by the introduction of the mesityl group and the sulfonylbenzamide moiety. Common reagents used in these reactions include thionyl chloride, mesitylene, and piperidine derivatives. Reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Functional Group Reactivity

The compound contains three key functional groups:

-

Sulfonamide moiety ()

-

Benzamide group ()

-

Thiazole ring (with mesityl substitution)

Sulfonamide Reactivity

Sulfonamides typically undergo:

-

Hydrolysis : Under acidic or basic conditions, the sulfonamide bond may cleave to form sulfonic acids and amines .

-

Nucleophilic substitution : The sulfonyl group can act as a leaving group in reactions with strong nucleophiles (e.g., Grignard reagents) .

Benzamide Reactivity

-

Hydrolysis : The amide bond may hydrolyze in acidic or alkaline conditions to yield carboxylic acids and amines .

-

Reduction : Lithium aluminum hydride () can reduce the amide to a secondary amine .

Thiazole Reactivity

-

Electrophilic substitution : The thiazole ring may undergo halogenation or nitration at reactive positions .

-

Coordination chemistry : The nitrogen and sulfur atoms can act as ligands in metal complexes .

Oxidation Reactions

Sulfonamide derivatives are susceptible to oxidation at the sulfur center. For example:

This reaction is catalyzed by peroxidases or strong oxidizing agents .

Substitution Reactions

The sulfonyl group can participate in nucleophilic aromatic substitution (NAS) when activated by electron-withdrawing groups. For example:

Common nucleophiles include amines, thiols, and hydroxide ions .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with similar structural features to N-(4-mesitylthiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide. For instance, derivatives of thiazole and sulfonamides have shown promising results against various cancer cell lines.

Case Study: Antitumor Evaluation

A study conducted on related sulfonamide derivatives demonstrated significant cytotoxicity against human cancer cell lines, including colon and breast cancers. The mechanism of action was linked to the induction of apoptosis in cancer cells, suggesting that compounds with similar thiazole and sulfonamide structures could exhibit comparable effects .

Antimicrobial Properties

The compound's thiazole moiety is known for its antimicrobial properties. Research indicates that thiazole derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Activity

In a comparative study, various thiazole derivatives were synthesized and tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. Results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) that were significantly lower than standard antibiotics, indicating a strong potential for developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy. The presence of specific functional groups influences its biological activity.

Key Findings:

- Thiazole Ring : Enhances biological activity due to its ability to interact with biological targets.

- Sulfonamide Group : Contributes to antimicrobial and anticancer properties by inhibiting key enzymes involved in cellular metabolism.

- Piperidine Substituent : May enhance solubility and bioavailability, facilitating better absorption in biological systems.

Mechanism of Action

The mechanism of action of N-(4-mesitylthiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific biological context and the compound’s structure.

Comparison with Similar Compounds

Similar Compounds

Thiazole derivatives: Compounds with a thiazole ring, known for their diverse biological activities.

Sulfonylbenzamides: Compounds with a sulfonylbenzamide moiety, often used in medicinal chemistry.

Uniqueness

N-(4-mesitylthiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Biological Activity

N-(4-Mesitylthiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : CHNOS

- Molecular Weight : 304.41 g/mol

The biological activity of this compound is primarily linked to its interaction with various molecular targets. Key mechanisms include:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways.

- Modulation of Nitric Oxide Synthase : It may influence nitric oxide production, which plays a critical role in vascular and immune responses.

- Receptor Interaction : The compound likely interacts with neurotransmitter receptors, potentially affecting neuroleptic activity.

Biological Activity Overview

The biological activities of this compound have been evaluated through various studies, highlighting its potential as an anti-inflammatory and neuroprotective agent.

Table 1: Summary of Biological Activities

Case Studies

Several studies have documented the efficacy of this compound.

Case Study 1: Anti-inflammatory Effects

In a study examining the compound's anti-inflammatory properties, it was found to significantly reduce levels of interleukin (IL)-6 and IL-8 in macrophage cultures. This suggests its potential for treating inflammatory diseases such as arthritis.

Case Study 2: Neuroprotective Properties

Research conducted on neuronal cell lines indicated that the compound could protect against oxidative stress-induced apoptosis. The mechanism was linked to the modulation of nitric oxide levels and the activation of survival pathways.

Case Study 3: Antimicrobial Activity

The compound demonstrated antimicrobial effects against Gram-positive bacteria, making it a candidate for further development as an antibiotic agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-mesitylthiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide, and what critical reaction conditions optimize yield?

- Methodology : Synthesis typically involves multi-step reactions:

Thiazole ring formation : Condensation of mesityl-substituted thiourea with α-bromo ketones under reflux in ethanol (60–80°C) .

Sulfonylation : Reaction of 4-chlorosulfonylbenzoyl chloride with 2-methylpiperidine in anhydrous dichloromethane at 0–5°C, followed by coupling to the thiazole amine via HATU-mediated amide bond formation .

- Critical Conditions :

- Use inert atmosphere (N₂/Ar) to prevent oxidation of the thiazole moiety.

- Monitor pH during sulfonylation (maintain pH 7–8 with triethylamine) to avoid side reactions .

Q. How can researchers confirm the structural integrity of this compound using analytical techniques?

- Analytical Workflow :

- NMR Spectroscopy :

- ¹H NMR: Aromatic protons from mesityl (δ 6.8–7.2 ppm), thiazole (δ 7.5–8.0 ppm), and piperidinyl protons (δ 1.2–3.0 ppm) .

- ¹³C NMR: Sulfonyl carbon (δ ~110 ppm) and benzamide carbonyl (δ ~165 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 498.18 (calculated for C₂₇H₃₁N₃O₃S₂) .

- X-ray Crystallography : Resolve bond angles (e.g., C-S-N in sulfonamide group ≈ 105°) to validate stereoelectronic effects .

Advanced Research Questions

Q. How do structural modifications to the thiazole or sulfonyl groups affect biological activity, and what methodologies establish structure-activity relationships (SAR)?

- SAR Strategies :

- Thiazole Modifications : Replace mesityl with electron-withdrawing groups (e.g., nitro) to enhance electrophilicity and antimicrobial activity. Assess via minimum inhibitory concentration (MIC) assays against S. aureus .

- Sulfonyl Group Optimization : Substitute 2-methylpiperidine with morpholine to improve solubility. Measure logP values (HPLC) and correlate with cytotoxicity (IC₅₀ in HepG2 cells) .

- Computational Tools :

- Molecular docking (AutoDock Vina) to predict binding affinity for kinase targets (e.g., EGFR-TK). Validate with kinase inhibition assays .

Q. What strategies resolve contradictions between in vitro and in vivo efficacy data for this compound?

- Case Study : If in vitro IC₅₀ for cancer cells is 2 µM but in vivo tumor growth inhibition is <20%:

Pharmacokinetic Analysis : Measure plasma half-life (LC-MS/MS) to assess bioavailability. Low exposure may explain poor efficacy .

Metabolite Profiling : Identify hepatic metabolites (e.g., CYP3A4-mediated sulfoxide formation) that reduce active drug concentration .

Formulation Adjustments : Use nanoemulsions or PEGylation to enhance solubility and tissue penetration .

Q. How can researchers design experiments to evaluate the compound’s potential off-target effects in neurological systems?

- Experimental Design :

- In Vitro :

- Screen against GPCR panels (e.g., CEREP) to assess adrenergic/muscarinic receptor binding .

- Measure hERG channel inhibition (patch-clamp electrophysiology) to predict cardiotoxicity .

- In Vivo :

- Open-field tests and rotarod assays in mice to detect motor coordination deficits .

- Brain penetration studies (BBB permeability via MDCK-MDR1 cells) .

Key Methodological Notes

- Contradiction Analysis : Use orthogonal assays (e.g., SPR vs. ITC for binding affinity) to validate target engagement .

- Data Reproducibility : Standardize reaction conditions (e.g., solvent purity >99.9%, controlled humidity) to minimize batch-to-batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.